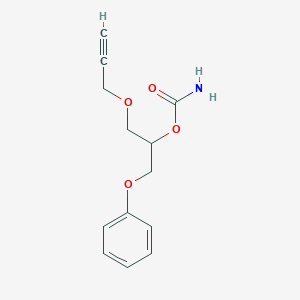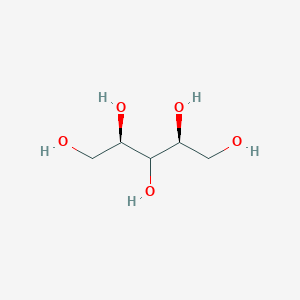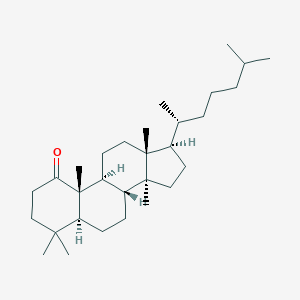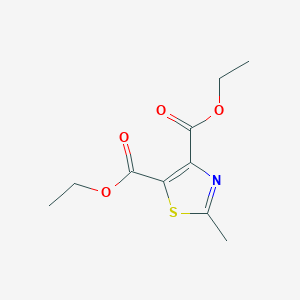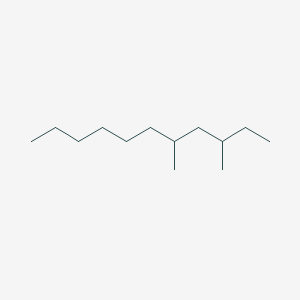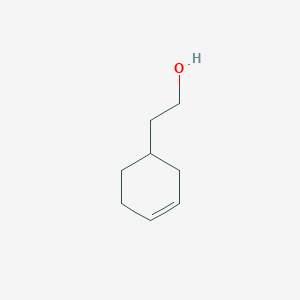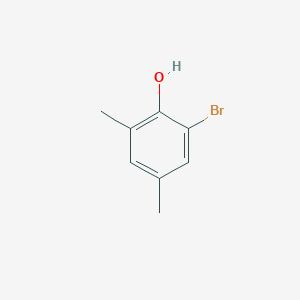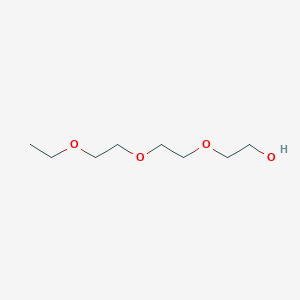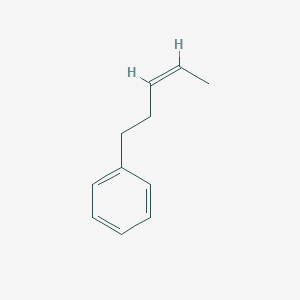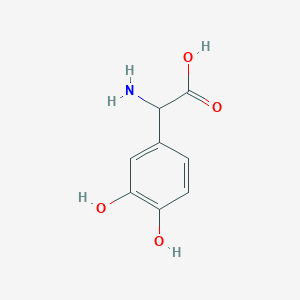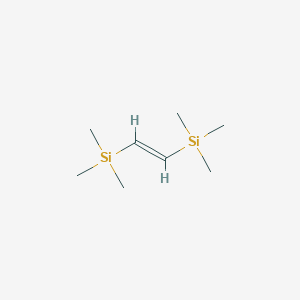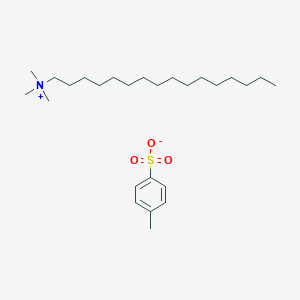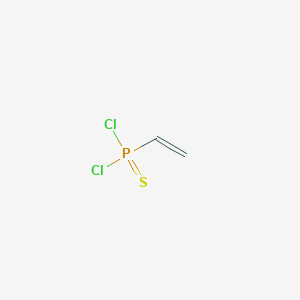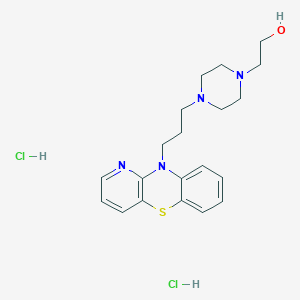
Oxypendyl dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxypendyl dihydrochloride is a chemical compound used in scientific research for its potential therapeutic effects. It is a member of the diphenylmethylpiperazine family of compounds, which have been shown to exhibit various pharmacological activities. Oxypendyl dihydrochloride has been studied for its potential use in treating several diseases, including Parkinson's disease and schizophrenia.
Mecanismo De Acción
The exact mechanism of action of oxypendyl dihydrochloride is not fully understood. However, it is believed to act on several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has been shown to have affinity for dopamine receptors, which may contribute to its dopaminergic activity in Parkinson's disease. Additionally, it has been shown to have an affinity for serotonin receptors, which may contribute to its potential antidepressant and anxiolytic effects.
Efectos Bioquímicos Y Fisiológicos
Oxypendyl dihydrochloride has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may help alleviate symptoms of Parkinson's disease. Additionally, it has been shown to have anxiolytic effects, which may be due to its effects on serotonin receptors. It has also been shown to have potential antipsychotic effects, although the exact mechanism of action is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using oxypendyl dihydrochloride in lab experiments is its potential therapeutic effects in several diseases, including Parkinson's disease and schizophrenia. Additionally, its effects on neurotransmitter systems make it a useful tool for studying the mechanisms of these diseases. However, one limitation of using oxypendyl dihydrochloride in lab experiments is its potential toxicity. It has been shown to have toxic effects on liver cells, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on oxypendyl dihydrochloride. One direction is to further study its potential therapeutic effects in Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and its effects on neurotransmitter systems. Another direction is to study its potential use in treating other diseases, such as depression and anxiety disorders. Finally, further research is needed to determine its safety and potential toxicity in humans.
Métodos De Síntesis
Oxypendyl dihydrochloride can be synthesized through a series of chemical reactions. The synthesis starts with the reaction of benzhydrol with piperazine to form diphenylmethylpiperazine. This compound is then reacted with 2-cyanoethyl diisopropylchlorophosphoramidite to form the intermediate compound. The final step involves the reaction of the intermediate compound with oxalyl chloride and subsequent hydrolysis to form oxypendyl dihydrochloride.
Aplicaciones Científicas De Investigación
Oxypendyl dihydrochloride has been studied for its potential therapeutic effects in several diseases. In Parkinson's disease, it has been shown to have dopaminergic activity, which may help alleviate symptoms of the disease. In schizophrenia, it has been studied for its potential antipsychotic effects. Additionally, oxypendyl dihydrochloride has been shown to have potential antidepressant and anxiolytic effects.
Propiedades
Número CAS |
17297-82-4 |
|---|---|
Nombre del producto |
Oxypendyl dihydrochloride |
Fórmula molecular |
C20H28Cl2N4OS |
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
2-[4-(3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropyl)piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C20H26N4OS.2ClH/c25-16-15-23-13-11-22(12-14-23)9-4-10-24-17-5-1-2-6-18(17)26-19-7-3-8-21-20(19)24;;/h1-3,5-8,25H,4,9-16H2;2*1H |
Clave InChI |
KALFCGDVOYGROY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2N=CC=C4)CCO.Cl.Cl |
SMILES canónico |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2N=CC=C4)CCO.Cl.Cl |
Otros números CAS |
17297-82-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



